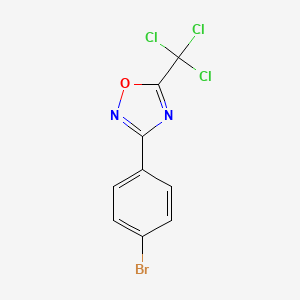
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with trichloroacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Reduction Reactions: Formation of 3-(4-Methylphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole.
Oxidation Reactions: Formation of oxidized oxadiazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent binding. The trichloromethyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-(methyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and trichloromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trichloromethyl group provides electrophilic character.
Propriétés
Numéro CAS |
890320-49-7 |
|---|---|
Formule moléculaire |
C9H4BrCl3N2O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H |
Clé InChI |
MUZBBCJPKUGAJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


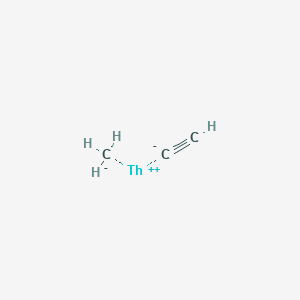
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)


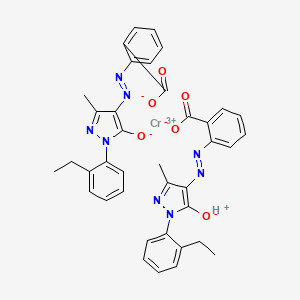

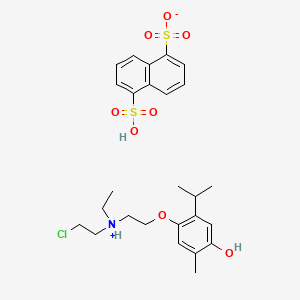
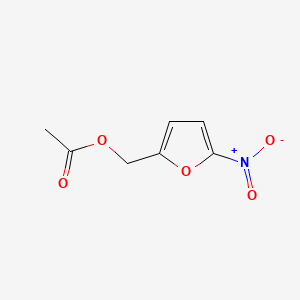
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

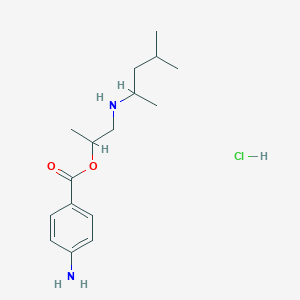

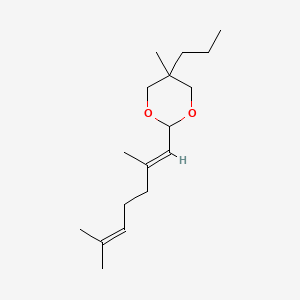
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
